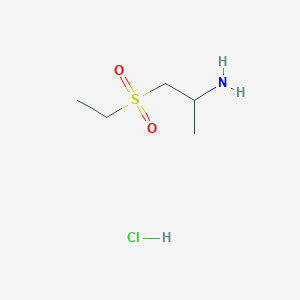

1-(Ethanesulfonyl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality 1-(Ethanesulfonyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethanesulfonyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVGIPQKHLQWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 1-(Ethanesulfonyl)propan-2-amine hydrochloride

The following is an in-depth technical guide regarding the molecular characteristics, synthesis, and applications of 1-(Ethanesulfonyl)propan-2-amine hydrochloride .

Executive Summary

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a specialized

Structurally, the molecule features a chiral center at the C2 position (typically used as a racemate or resolved enantiomer depending on target) and a polar sulfone motif that enhances metabolic stability and aqueous solubility compared to thioether analogs. This guide outlines its physicochemical properties, validated synthetic pathways, and handling protocols for drug development applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(Ethanesulfonyl)propan-2-amine hydrochloride |

| Common Synonyms | 1-Ethylsulfonyl-2-aminopropane HCl; |

| CAS Number (Parent) | 54593158 (PubChem CID) |

| SMILES (Salt) | CCS(=O)(=O)CC(C)N.Cl |

| InChIKey | LPPRTXBLLYOZFW-UHFFFAOYSA-N (Parent) |

Quantitative Data

| Parameter | Value | Notes |

| Molecular Formula | Parent: | |

| Molecular Weight | 187.69 g/mol | Parent: 151.23 g/mol |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in | Sulfone group confers polarity |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for primary alkyl amines |

Synthetic Methodologies

The synthesis of

Route A: Sulfinate Alkylation & Reductive Amination (Preferred)

This pathway is favored for its scalability and avoidance of aziridine intermediates.

Step-by-Step Protocol:

-

Nucleophilic Substitution:

-

Reagents: Chloroacetone (1-chloropropan-2-one), Sodium Ethanesulfinate (

). -

Conditions: Reflux in Ethanol/Water (3:1) for 4–6 hours.

-

Mechanism: Direct

-alkylation of the sulfinate anion at the -

Intermediate: 1-(Ethanesulfonyl)propan-2-one.

-

-

Reductive Amination:

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Conditions: Methanol, pH 6–7, Ambient Temp, 12 hours.

-

Workup: Acidify with HCl to form the salt, then recrystallize from EtOH/Et2O.

-

Visualization of Synthetic Logic

The following diagram illustrates the critical reaction flow for Route A, highlighting the key intermediate.

Caption: Figure 1. Convergent synthesis via sulfonyl-ketone intermediate, avoiding unstable aziridine precursors.

Analytical Characterization (Predicted)

To validate the identity of the synthesized hydrochloride salt, the following spectral signatures should be observed.

Proton NMR ( -NMR, 400 MHz, )

-

1.25 ppm (t, 3H): Methyl group of the ethyl chain (

-

1.35 ppm (d, 3H): Methyl group of the propyl chain (

-

3.10 ppm (q, 2H): Methylene of the ethyl sulfone (

-

3.30–3.45 ppm (m, 2H): Diastereotopic methylene protons adjacent to the sulfone (

-

3.80 ppm (m, 1H): Methine proton at the chiral center (

Mass Spectrometry (LC-MS)[2]

-

Ionization: ESI+

-

Parent Ion

: m/z ~152.07[1] -

Fragmentation: Loss of ammonia (

, -17) and ethyl sulfone moiety is common in high-energy collisions.

Applications in Drug Discovery

The 1-(ethanesulfonyl)propan-2-amine motif acts as a bioisostere for amino-esters or amides, providing distinct pharmacological advantages:

-

Metabolic Stability: The sulfone (

) group is highly resistant to oxidative metabolism (CYP450), unlike sulfides or sulfoxides. -

Dipole Interactions: The strong dipole of the sulfone group can engage in specific hydrogen bonding interactions within enzyme active sites, particularly in kinase hinge regions.

-

Case Study (Kinase Inhibition): This amine is a documented precursor for BIM-44002 , a PI3K pathway inhibitor. It is condensed with benzimidazol-2-ylcarbamic acid to form the urea linkage, demonstrating its utility in fragment-based drug design.

Handling & Safety Protocols

As an amine hydrochloride, this compound requires standard laboratory safety precautions.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store in a desiccator at room temperature or

. -

Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free amine).

-

Disposal: Incineration with scrubber for sulfur oxides (

) and nitrogen oxides (

References

-

PubChem Compound Summary. (2023). 1-(Ethanesulfonyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, H., et al. (2024).

-Amino Sulfone Derivatives. Organic Letters. (Contextual synthesis reference). Retrieved from [Link] -

ResearchGate. (2020). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. (General methodology for 2-aminopropanes). Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 1-(Ethanesulfonyl)propan-2-amine hydrochloride

The following is an in-depth Technical Safety & Handling Guide for 1-(Ethanesulfonyl)propan-2-amine hydrochloride .

This document is structured not as a standard regulatory form, but as a researcher-centric whitepaper . It synthesizes safety protocols with chemical logic, ensuring that the "why" behind every precaution is understood.

Chemical Identity & Functional Analysis

Compound Name: 1-(Ethanesulfonyl)propan-2-amine hydrochloride

Synonyms: 1-Ethylsulfonyl-2-aminopropane HCl; 2-Amino-1-(ethylsulfonyl)propane hydrochloride

Molecular Formula:

Structural Deconstruction

To understand the safety profile, we must analyze the molecule's functional architecture. This compound combines a polar sulfone tail with a basic primary amine head, stabilized as a hydrochloride salt.

Figure 1: Functional Group Analysis. The sulfone moiety imparts metabolic stability and polarity, while the amine HCl salt dictates the compound's hygroscopicity and pH-dependent solubility.

Hazard Identification & Logic (GHS)

Unlike generic SDSs, this section derives hazards from Structure-Activity Relationships (SAR) .

Classification[1][2]

-

Signal Word: WARNING

-

Primary Hazard: Skin & Eye Irritation (Category 2/2A).

-

Secondary Hazard: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).[1]

The "Why" Behind the Hazard

-

Acidity (pH ~4-5): Upon contact with moisture (sweat, mucous membranes), the hydrochloride salt dissociates. The resulting protonated amine is weakly acidic, causing immediate irritation to eyes and respiratory tissues.

-

Sulfone Interaction: While sulfones are generally chemically inert, they increase the compound's solubility in biological membranes, potentially enhancing the penetration of the irritant amine salt into the dermis.

| Hazard Statement | Code | Biological Mechanism |

| Causes skin irritation | H315 | Acidic hydrolysis on skin surface denatures proteins. |

| Causes serious eye irritation | H319 | Ionic strength and acidity disrupt corneal epithelium. |

| May cause respiratory irritation | H335 | Inhalation of dust triggers mucous membrane inflammation. |

Safe Handling Protocols: The "Hygroscopic System"

Core Challenge: Amine salts with sulfone groups are often hygroscopic . Improper handling leads to "gumming," altering stoichiometry and weight accuracy.

Weighing & Transfer Protocol

-

Environment: Handle in a humidity-controlled environment (<40% RH) or under inert gas (Nitrogen/Argon) if the solid appears "sticky" or clumpy.

-

Tools: Use anti-static spatulas (PTFE-coated). Glass spatulas may accumulate static charge, scattering the fine powder.

-

Stoichiometry Check: If the compound has been exposed to air for >1 hour, assume water uptake. Perform a rapid qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to recalculate the effective molecular weight before use in critical synthesis.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm) is sufficient for solid handling.

-

Caution: If dissolved in DMSO or DMF , the sulfone group enhances skin permeability. Upgrade to Double-gloving or Butyl Rubber gloves.

-

-

Respiratory: N95 (US) or P2 (EU) dust mask is mandatory for weighing quantities >100 mg due to the risk of airborne dust inhalation.

Emergency Response: Self-Validating Workflows

In the event of a spill or exposure, follow this logic-driven response tree.

Figure 2: Emergency Response Logic. A closed-loop system requiring pH validation before final disposal to ensure the acid hazard is neutralized.

Fire Fighting Measures

-

Hazardous Combustion Products:

-

NOx (Nitrogen Oxides): Toxic respiratory irritants.

-

SOx (Sulfur Oxides): Highly corrosive; forms sulfuric acid on contact with water (lungs).

-

HCl (Hydrogen Chloride): Corrosive gas.

-

-

Action: Firefighters MUST wear full SCBA (Self-Contained Breathing Apparatus). Water spray can be used to cool containers but contain runoff as it will be acidic.

Physical & Chemical Properties (Predicted)

Data based on computational modeling of sulfone-amine analogs.

| Property | Value / Description | Note |

| Appearance | White to Off-White Crystalline Solid | May yellow upon oxidation/aging. |

| Solubility (Water) | High (>100 mg/mL) | Due to ionic HCl salt & polar sulfone. |

| Solubility (DMSO) | High | Preferred solvent for biological assays. |

| Solubility (DCM) | Low to Moderate | Free base is soluble; Salt is poor. |

| Melting Point | 145°C - 160°C (Predicted) | Decomposes before boiling. |

| pKa (Amine) | ~9.5 - 10.5 | Typical for primary alkyl amines. |

| LogP | < 0 | Highly hydrophilic (Salt form). |

Stability & Reactivity

Chemical Incompatibilities

-

Strong Oxidizing Agents: Can oxidize the amine to N-oxides or cleave the sulfone-adjacent bonds.

-

Acid Chlorides/Anhydrides: The primary amine is a nucleophile. It will rapidly react to form amides, releasing further HCl gas.

-

Protocol: If using this compound as a reactant, ensure excess base (e.g., Triethylamine, DIPEA) is present to scavenge the HCl salt and the byproduct acid.

-

-

Strong Bases: Will liberate the free amine (oil/low-melting solid), which may have a distinct, fishy/amine odor and increased volatility.

Toxicological Information

No specific animal data exists for this exact CAS. Data is extrapolated from analogous sulfone-amines.

-

Acute Toxicity: Expected to be Low to Moderate . Sulfonyl-alkyl amines generally show lower acute toxicity than aryl-amines.

-

Estimated LD50 (Oral, Rat): >500 mg/kg (Category 4 or Unclassified).

-

-

Carcinogenicity: No structural alerts (e.g., nitro groups, anilines) present.

-

Genotoxicity: Sulfones are typically non-genotoxic.

Ecological Stewardship

-

Persistence: The sulfone group is resistant to hydrolysis and biodegradation. This compound may persist in water sources.

-

Disposal: DO NOT flush down drains.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing SOx and NOx).

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Sulfonyl Amines. Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet: General Handling of Amine Hydrochlorides. Retrieved from .

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from .

-

Fisher Scientific. Chemical Resistance of Gloves: Sulfones and Amines. Retrieved from .

Disclaimer: This guide is for research and development purposes only. It is generated based on chemical expertise and structural analysis. Always consult your institution's Environmental Health & Safety (EHS) officer before scaling up reactions.

Sources

Methodological & Application

Step-by-step protocol for preparing 1-(Ethanesulfonyl)propan-2-amine HCl

Application Note: AN-SYN-402 Protocol for the Preparation of 1-(Ethanesulfonyl)propan-2-amine Hydrochloride

Executive Summary

This application note details a robust, four-step synthetic protocol for preparing 1-(Ethanesulfonyl)propan-2-amine HCl (CAS: Analogous to 1636109-24-4). This compound is a critical "beta-amino sulfone" building block, frequently employed in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and Janus kinase (JAK) inhibitors.

Unlike direct alkylation methods that suffer from regiochemical ambiguity (via aziridinium intermediates), this protocol utilizes a chiral-pool approach starting from N-Boc-Alaninol . This pathway guarantees regiocontrol, preserves stereochemical integrity (if chiral starting material is used), and avoids the handling of highly toxic volatile aziridines.

Strategic Retro-Analysis & Pathway Selection

To ensure high purity and reproducibility, we reject the "Propylene Oxide + Ethanethiol" route due to difficult separation of regioisomers (1-amino-2-sulfone vs. 2-amino-1-sulfone). Instead, we employ a stepwise modification of an amino-alcohol.

The Logic of the "Alaninol Route":

-

Protection: The amine is masked with a Boc group to prevent self-alkylation and solubility issues.

-

Activation: The primary alcohol is converted to a mesylate (good leaving group).

-

Displacement: The mesylate is displaced by sodium ethanethiolate. Since the reaction occurs at the primary carbon (C1), the stereocenter at C2 is not compromised.

-

Oxidation: The sulfide is oxidized to the sulfone using

CPBA (or -

Deprotection: Acidic cleavage yields the stable hydrochloride salt.

Synthetic Workflow Diagram

Caption: Figure 1. Four-stage synthetic pathway ensuring regioselectivity and stereochemical retention.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | Role | Hazards |

| N-Boc-Alaninol | 1.0 | Substrate | Irritant |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Activator | Toxic, Corrosive |

| Ethanethiol (EtSH) | 1.5 | Nucleophile | Stench , Flammable |

| Sodium Hydride (60% in oil) | 1.6 | Base | Flammable Solid |

| 2.5 | Oxidant | Oxidizer, Irritant | |

| 4M HCl in Dioxane | 10.0 | Deprotection | Corrosive |

Stage 1: Activation (Mesylation)

Objective: Convert the alcohol to a leaving group.

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with N-Boc-Alaninol (10.0 g, 57 mmol) and anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (12.0 mL, 86 mmol).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Methanesulfonyl chloride (4.9 mL, 63 mmol) dropwise over 20 minutes via an addition funnel. Maintain internal temperature <5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Wash with water (2 x 50 mL), 1M HCl (50 mL), and saturated

. Dry organic layer over -

Result: Quantitative yield of Intermediate A (White solid/oil). Use directly.

Stage 2: Nucleophilic Displacement (Sulfide Formation)

Objective: Introduce the ethyl-sulfur moiety. Critical Safety Note: Perform in a well-ventilated fume hood. Bleach all glassware to neutralize thiol smell.

-

Thiolate Formation: In a separate flask, suspend NaH (60% dispersion, 3.6 g, 90 mmol) in dry DMF (50 mL) at 0°C. Add Ethanethiol (4.2 mL, 57 mmol) dropwise. (Caution: Hydrogen gas evolution). Stir for 30 mins.

-

Coupling: Dissolve Intermediate A (from Stage 1) in DMF (20 mL) and add it dropwise to the thiolate solution at 0°C.

-

Heating: Warm to RT, then heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry (

) and concentrate. -

Purification: Flash chromatography (0-20% EtOAc/Hexane).

-

Product: Intermediate B (tert-butyl (1-(ethylthio)propan-2-yl)carbamate).

Stage 3: Oxidation to Sulfone

Objective: Oxidize Sulfide (-S-) to Sulfone (-SO2-).

-

Dissolution: Dissolve Intermediate B (5.0 g, ~22.8 mmol) in DCM (100 mL). Cool to 0°C.[1][2]

-

Oxidation: Add

CPBA (77% max, 10.2 g, ~45.6 mmol) portion-wise.-

Note: The reaction first forms the sulfoxide, then the sulfone. Ensure excess oxidant is present.[1]

-

-

Stirring: Stir at RT overnight (12-16 hours). A white precipitate (

-chlorobenzoic acid) will form. -

Workup: Filter off the precipitate. Wash the filtrate with 10%

(to quench peroxides), then sat. -

Result: Intermediate C (tert-butyl (1-(ethanesulfonyl)propan-2-yl)carbamate).

Stage 4: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the HCl salt.

-

Reaction: Dissolve Intermediate C in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (20 mL).

-

Observation: Stir at RT. Gas evolution (

, Isobutylene) will occur. A white precipitate may form. -

Completion: After 2-3 hours, concentrate the solvent in vacuo to near dryness.

-

Trituration: Add Diethyl Ether (

, 50 mL) to the residue and stir vigorously. The product will crystallize as a white solid. -

Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.

-

Final Product: 1-(Ethanesulfonyl)propan-2-amine Hydrochloride .

Analytical Validation

| Test | Expected Result | Purpose |

| 1H NMR (DMSO-d6) | Confirm structure & salt formation.[3] | |

| LC-MS | Mass verification. | |

| Melting Point | >150°C (Decomposition) | Purity check.[4] |

Troubleshooting & Optimization

-

Issue: Incomplete Oxidation (Sulfoxide contamination).

-

Diagnosis: LCMS shows peak at M+H = 136 (Sulfoxide) instead of 152.

-

Fix: Use 3.0 equivalents of

CPBA or switch to Oxone® in Methanol/Water for a more aggressive oxidation [1].

-

-

Issue: Low Yield in Step 2 (Displacement).

-

Diagnosis: Elimination byproduct (alkene) observed.

-

Fix: Ensure the reaction temperature does not exceed 60°C. Use Sodium Ethanethiolate powder (commercial) instead of generating it in situ to reduce basicity issues.

-

-

Issue: Hygroscopic Product.

-

Fix: The HCl salt can be hygroscopic. Store in a desiccator. If the oil doesn't crystallize in Step 4, use Acetonitrile/Ether for recrystallization.

-

References

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

-

Manjunatha, S. G., et al. (2013). Process for the preparation of Apremilast.[2][5][6][7][8] World Intellectual Property Organization, WO2013126360. (Describes analogous sulfone synthesis). Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfones. (General methodology for sulfide oxidation). Link

-

PubChem. (2023). 1-(Ethanesulfonyl)propan-2-amine hydrochloride.[9] (Compound Identification). Link

Sources

- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijstr.org [ijstr.org]

- 4. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4268686A - Propylene oxide reaction products - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google Patents [patents.google.com]

- 9. PubChemLite - 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S) [pubchemlite.lcsb.uni.lu]

Reagents required for the synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride

This Application Note describes the optimized synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride , a functionalized sulfone-amine building block used in medicinal chemistry for the development of sulfonamide-based inhibitors and CNS-active agents.

The protocol details a robust, three-phase synthetic route: Thioether Formation , Reductive Amination , and Chemoselective Oxidation . This pathway is selected for its scalability and high functional group tolerance compared to direct sulfinate alkylation methods.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, a

Strategic Disconnections:

-

C–N Bond Formation: Reductive amination of a ketone precursor.

-

S–Oxidation: Transformation of the sulfide to sulfone using a chemoselective oxidant.[1]

-

C–S Bond Formation: Nucleophilic displacement of an

-haloketone by a thiol.

Part 2: Reagents & Materials

Table 1: Essential Reagents and Solvents

| Reagent / Material | CAS No.[2] | Grade | Function | Safety Note |

| Chloroacetone | 78-95-5 | Synthesis (95%+) | Starting Material (Electrophile) | High Hazard: Potent lachrymator. Handle in fume hood. |

| Ethanethiol | 75-08-1 | 97%+ | Nucleophile (Thiol Source) | Stench: Volatile. Use bleach trap for waste. |

| Sodium Carbonate | 497-19-8 | Anhydrous | Base | Irritant. |

| Ammonium Acetate | 631-61-8 | ACS Reagent | Nitrogen Source | Hygroscopic. |

| Sodium Cyanoborohydride | 25895-60-7 | 95% | Reducing Agent | Toxic: Generates HCN with acid. |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 99% | Amine Protection | Store refrigerated. |

| m-Chloroperbenzoic Acid (mCPBA) | 937-14-4 | ≤77% | Oxidant | Oxidizer: Shock sensitive if dry. |

| HCl in Dioxane (4M) | - | Anhydrous | Deprotection / Salt Formation | Corrosive. |

| Dichloromethane (DCM) | 75-09-2 | HPLC | Solvent | Carcinogen suspect. |

Part 3: Experimental Protocol

Phase 1: Synthesis of 1-(Ethylthio)propan-2-one

Objective: Alkylation of ethanethiol with chloroacetone.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, internal thermometer, and nitrogen inlet. Vent the system through a bleach scrubber (10% NaOCl) to neutralize thiol odors.

-

Reaction:

-

Charge Ethanethiol (6.2 g, 100 mmol) and Acetone (100 mL). Cool to 0°C.

-

Add Potassium Carbonate (20.7 g, 150 mmol) in one portion.

-

Add Chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C.

-

-

Completion: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Filter off solids. Concentrate the filtrate carefully (volatile product). Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.[3]

-

Yield Target: >90% (Pale yellow oil).

-

Phase 2: Reductive Amination & Boc Protection

Objective: Conversion of ketone to protected amine to prevent N-oxidation in the next step.

-

Imine Formation:

-

Dissolve 1-(Ethylthio)propan-2-one (11.8 g, 100 mmol) in Methanol (150 mL).

-

Add Ammonium Acetate (77 g, 1000 mmol, 10 eq). Stir at RT for 2 hours.

-

-

Reduction:

-

Cool to 0°C. Add Sodium Cyanoborohydride (4.4 g, 70 mmol) portion-wise.

-

Allow to warm to RT and stir overnight.

-

Quench: Acidify carefully with 1M HCl to pH ~2 (fume hood: HCN risk), then basify to pH >12 with NaOH.[4]

-

-

In-Situ Protection (Optional but Recommended):

-

To the crude amine mixture (pH >10), add Boc₂O (24 g, 110 mmol) and stir for 4 hours.

-

Extract with DCM (3x), wash with brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc).

-

Intermediate:tert-butyl (1-(ethylthio)propan-2-yl)carbamate .

-

Phase 3: Oxidation to Sulfone

Objective: Chemoselective oxidation of sulfide to sulfone.

-

Oxidation:

-

Dissolve the Boc-sulfide (10 mmol) in DCM (50 mL). Cool to 0°C.

-

Add mCPBA (2.5 eq, 25 mmol) portion-wise.

-

Stir at RT for 3-5 hours. Monitor consumption of starting material and sulfoxide intermediate by TLC.

-

-

Workup:

Phase 4: Deprotection & Salt Formation

Objective: Isolation of the final hydrochloride salt.[7]

-

Deprotection:

-

Dissolve the Boc-sulfone in 1,4-Dioxane (10 mL).

-

Add 4M HCl in Dioxane (10 mL, excess). Stir at RT for 2 hours.

-

A white precipitate should form.[8]

-

-

Isolation:

-

Dilute with Diethyl Ether (50 mL) to maximize precipitation.

-

Filter the solid under nitrogen (hygroscopic). Wash with ether.[4]

-

Dry under high vacuum.

-

Final Product:1-(Ethanesulfonyl)propan-2-amine hydrochloride .

-

Part 4: Process Visualization

Figure 1: Step-by-step synthetic workflow for the production of 1-(Ethanesulfonyl)propan-2-amine HCl.

Part 5: Critical Process Parameters (CPPs)

-

Temperature Control (Step 1): The alkylation is exothermic. Maintain T < 10°C to prevent polymerization of chloroacetone.

-

pH Management (Step 2): Reductive amination requires pH 5–6 for imine formation. When quenching NaBH₃CN, ensure efficient fume extraction due to HCN generation.

-

Stoichiometry (Step 3): Use at least 2.2 equivalents of mCPBA to ensure full oxidation of sulfide to sulfone (via sulfoxide). Incomplete oxidation leads to difficult-to-separate mixtures.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Trost, B. M., & Curran, D. P. (1980). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Chloroacetone. Retrieved from

Sources

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 8. m.youtube.com [m.youtube.com]

Application Note: High-Efficiency Coupling of 1-(Ethanesulfonyl)propan-2-amine Hydrochloride

Abstract & Chemical Context

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a critical aliphatic sulfone building block, frequently employed in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and various immunomodulatory agents.

The presence of the ethyl sulfone moiety introduces unique solubility challenges (high polarity), while the hydrochloride salt form requires precise in situ neutralization to liberate the nucleophilic amine without inducing racemization at the chiral C2 center. This guide outlines optimized protocols for coupling this amine with carboxylic acids to form stable amide bonds, prioritizing yield, purity, and stereochemical integrity.

Key Physicochemical Considerations

| Feature | Implication for Coupling |

| Salt Form (HCl) | The amine is protonated ( |

| Sulfone Group | Highly polar and electron-withdrawing. Reduces solubility in non-polar solvents (Hexane/Et2O) but enhances solubility in DMF/DMSO/DCM. |

| Chiral Center (C2) | Risk of racemization if excess base or high temperatures are used during activation. |

| Nucleophilicity | Moderate. The electron-withdrawing sulfone is separated by a methylene bridge, slightly reducing nucleophilicity compared to simple alkyl amines. |

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

-

Base Stoichiometry: You must account for the HCl salt.

-

Rule of Thumb: Total Base = (1.0 eq for HCl neutralization) + (Catalytic/Stoichiometric eq for Coupling Reagent).

-

Target: typically 3.0 – 4.0 equivalents of DIPEA or NMM.

-

-

Solvent Selection:

-

Preferred: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) due to the high polarity of the sulfone.

-

Alternative: DCM (Dichloromethane) if the carboxylic acid partner is highly lipophilic.

-

-

Order of Addition:

-

Acid + Coupling Reagent

Activate (5-10 min) -

Reasoning: Pre-activating the acid prevents the amine from sitting in a basic solution too long, reducing racemization risk.

-

Experimental Protocols

Method A: High-Throughput Coupling (HATU/DIPEA)

Best for: Discovery chemistry, difficult substrates, and preventing racemization.

Reagents:

-

Carboxylic Acid (

): 1.0 equiv -

1-(Ethanesulfonyl)propan-2-amine HCl: 1.1 – 1.2 equiv

-

HATU: 1.2 equiv

-

DIPEA (N,N-Diisopropylethylamine): 3.5 equiv

-

Solvent: Anhydrous DMF (

M concentration)

Protocol:

-

Activation: Charge a reaction vial with the Carboxylic Acid (1.0 eq) and HATU (1.2 eq). Dissolve in anhydrous DMF.

-

Base Addition 1: Add DIPEA (1.5 eq) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.

-

Amine Preparation: In a separate vial, dissolve 1-(Ethanesulfonyl)propan-2-amine HCl (1.2 eq) in minimal DMF. Add the remaining DIPEA (2.0 eq) to this vial to free-base the amine.

-

Coupling: Transfer the Amine/Base solution into the Activated Acid solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (or formation of product).

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), Water (1x), and Brine (1x). Dry over

Method B: Scalable "Workhorse" Coupling (EDCI/HOBt)

Best for: Gram-scale synthesis, cost-efficiency, and easy purification.

Reagents:

-

Carboxylic Acid: 1.0 equiv

-

Amine HCl: 1.1 equiv[1]

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equiv

-

HOBt (Hydroxybenzotriazole): 1.2 equiv

-

NMM (N-Methylmorpholine): 3.0 equiv

-

Solvent: DCM or DMF[2]

Protocol:

-

Charge: Combine Carboxylic Acid, Amine HCl, and HOBt in the reaction vessel.

-

Solvent: Add DCM (or DMF if solubility is poor).

-

Cooling: Cool the mixture to

(ice bath). -

Base Addition: Add NMM (3.0 eq) dropwise. Note: NMM is a milder base than DIPEA, reducing racemization risk.

-

Coupling Agent: Add EDCI (1.2 eq) in one portion.

-

Warm Up: Allow the reaction to warm to RT naturally and stir overnight (12–16 hours).

-

Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine and EDCI urea byproduct), then sat.

, then Brine.

Mechanism & Workflow Visualization

The following diagram illustrates the parallel pathways for salt neutralization and acid activation, converging at the amide bond formation.

Caption: Convergence of in situ amine neutralization and carboxylic acid activation pathways.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase base to 4.0 equiv. Ensure base is added before or simultaneously with the coupling reagent. |

| Racemization | High pH or high temperature. | Switch from DIPEA to NMM or Collidine. Maintain |

| Precipitation | Sulfone insolubility. | Switch solvent to pure DMF or a DMF/DCM (1:1) mixture. |

| No Reaction | "Induction period" failure. | The amine HCl was not free-based.[3] Pre-mix Amine HCl + Base in a vial for 5 mins before adding to the reaction. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

- Manne, S. R., et al. (2014). Synthesis and characterization of Apremilast. Journal of Chemical and Pharmaceutical Research, 6(11), 263-268. (Contextual grounding for sulfone-amine fragments).

-

PubChem Compound Summary. (2023). 1-(Ethanesulfonyl)propan-2-amine hydrochloride.[4] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Handling Amine Hydrochloride Salts in Organic Synthesis

Introduction

In the landscape of organic and medicinal chemistry, amines are fundamental building blocks. However, free amines are often volatile, air-sensitive, and challenging to handle as oils or low-melting solids. Conversion to their hydrochloride (HCl) salts transforms them into stable, crystalline, and easily weighable solids, simplifying storage and handling.[1][2][3] These salts are prevalent as starting materials, intermediates, and final active pharmaceutical ingredients (APIs), with more than half of FDA-approved drugs being hydrochloride salts.[4]

While advantageous for stability, the salt form temporarily masks the amine's nucleophilicity by protonating its lone pair of electrons. This necessitates specific strategies to either liberate the free amine before a reaction or to account for the salt's presence within the reaction protocol. This guide provides a comprehensive overview of the core principles, strategic considerations, and detailed protocols for the effective manipulation of amine hydrochloride salts in a research and development setting.

Core Principles and Physicochemical Properties

A foundational understanding of the properties of amine hydrochloride salts is critical for designing successful synthetic strategies.

Acidity, Basicity, and the Role of pKa

An amine hydrochloride is the conjugate acid of the parent amine. Its acidity is expressed by its pKa value.[5] This value dictates the pH required to deprotonate the ammonium cation (R₃NH⁺) and regenerate the nucleophilic free amine (R₃N).

Key Causality: The pKa is the pH at which the protonated (R₃NH⁺) and deprotonated (R₃N) forms are present in equal concentrations.

-

To ensure the amine is predominantly in its free, nucleophilic form (>99%), the pH of the solution must be raised to at least 2 units above the pKa of the conjugate acid.

-

Conversely, to maintain the amine as its salt for aqueous extraction, the pH should be at least 2 units below the pKa.[6]

The basicity of the free amine determines the stability of its salt. Aromatic amines (e.g., aniline) are weakly basic, and their salts require a strong acid for stable formation.[7] Aliphatic amines are more basic and readily form stable HCl salts.[8]

Table 1: pKa Values of Common Amine Conjugate Acids

| Amine Class | Example | pKa of Conjugate Acid (R₃NH⁺) |

| Primary Aliphatic | Methylamine | 10.6 |

| Primary Aliphatic | Ethylamine | 10.7 |

| Secondary Aliphatic | Diethylamine | 11.0 |

| Tertiary Aliphatic | Triethylamine | 10.8 |

| Primary Aromatic | Aniline | 4.6 |

| Heterocyclic | Pyridine | 5.2 |

| Heterocyclic | Piperidine | 11.1 |

Note: pKa values are approximate and can vary with conditions. Data compiled from various sources.[8][9]

Solubility Profile

The conversion of a free amine to its hydrochloride salt drastically alters its solubility. This is a primary tool for purification and separation.

-

Amine Hydrochloride Salts: Being ionic, they are generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) but have poor solubility in most non-polar organic solvents such as diethyl ether, hexanes, and ethyl acetate.[1]

-

Free Amines: Typically soluble in a wide range of organic solvents and have limited solubility in water, unless they are of low molecular weight.[10]

This differential solubility is the cornerstone of extractive workups. An amine can be moved from an organic layer to an aqueous layer by washing with acid, and then returned to an organic layer by basifying the aqueous phase and re-extracting.[6][11][12]

Stability and Storage

The salt form offers superior stability compared to the free base.

-

Chemical Stability: The protonated nitrogen is significantly less susceptible to air oxidation, a common degradation pathway for many amines, especially anilines.[3]

-

Physical Stability: Amine hydrochlorides are typically non-volatile, crystalline solids, which eliminates the handling challenges associated with volatile or oily free amines.[2]

Storage Recommendations: Store amine hydrochloride salts in tightly sealed containers in a cool, dry, and well-ventilated place.[13][14] While generally stable, some salts can be hygroscopic.[1]

Strategic Decision-Making in Synthesis

When faced with an amine hydrochloride salt as a starting material, the primary decision is whether to perform a separate neutralization step to isolate the free amine or to use the salt directly in the reaction via in situ neutralization.

Diagram 1: Workflow for Handling Amine HCl Salts

Caption: Key components and processes in an in-situ amide coupling reaction.

Protocol 2: In Situ Neutralization for Amide Bond Formation

This protocol describes a typical amide coupling using an amine HCl salt, a carboxylic acid, and HBTU as the coupling agent.

Materials:

-

Amine hydrochloride salt (1.0 eq.)

-

Carboxylic acid (1.0-1.2 eq.)

-

HBTU (1.0-1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5-3.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Methodology:

-

Setup: To a dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid, the amine hydrochloride salt, and the anhydrous solvent.

-

Base Addition: Add the DIPEA to the stirred suspension. A minimum of two equivalents are theoretically required: one to neutralize the amine HCl salt and one to neutralize the HCl generated from the coupling reagent. In practice, a slight excess (2.5-3.0 eq.) is often used to drive the reaction.

-

Coupling Reagent Addition: Add the HBTU to the mixture in one portion.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within 1-2 hours. [15][16]5. Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., EtOAc) and washed sequentially with an acidic solution (e.g., 1 M HCl or 5% citric acid) to remove excess base, a basic solution (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude amide is then purified, typically by flash column chromatography or recrystallization.

Purification and Isolation Strategies

Whether starting with a salt or forming one for isolation, purification is a key consideration.

Purification of an Existing Amine Hydrochloride Salt

If a commercial or synthesized amine HCl salt is impure, it can often be purified by recrystallization.

-

Solvent Selection: The ideal solvent is one in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or methanol. [17]* Anti-Solvent Technique: An "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, acetone, or hexanes) can be added slowly to a concentrated solution of the salt in a polar solvent to induce precipitation. [17]

Protocol 3: Formation and Purification of an Amine HCl Salt

This protocol is used to isolate and purify a basic amine product from a crude reaction mixture by converting it to its HCl salt.

Materials:

-

Crude free amine product

-

Organic solvent (e.g., Diethyl ether, Dioxane, Isopropanol)

-

HCl solution (e.g., 2 M HCl in Diethyl Ether, 4 M HCl in Dioxane, or acetyl chloride in methanol to generate HCl in situ)

-

Buchner funnel and filter paper

-

Desiccator

Methodology:

-

Dissolution: Dissolve the crude amine product in a minimum amount of the chosen organic solvent. Filter off any insoluble impurities if necessary.

-

Precipitation: While stirring the solution, slowly add the HCl solution dropwise. The amine hydrochloride salt will typically precipitate as a solid. Continue addition until no further precipitation is observed or the solution becomes acidic (test with pH paper on a withdrawn, wetted drop).

-

Crystallization: Allow the suspension to stir, sometimes in an ice bath, to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or another non-polar solvent to remove soluble, non-basic impurities. [17]6. Drying: Dry the purified amine hydrochloride salt under high vacuum or in a desiccator.

Safety and Handling Precautions

While amine hydrochloride salts are generally more benign than their free base counterparts, proper safety measures are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves. [13][18][19]* Ventilation: Handle the salts in a well-ventilated area or a chemical fume hood to avoid inhaling fine dust particles. [13]* Irritation: Amine salts can be skin and eye irritants. Avoid contact and wash hands thoroughly after handling. [13]* SDS: Always consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information and handling procedures. [13]

References

-

ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? [Online discussion]. Available: [Link]

-

Not Voodoo. Workup for Removing Amines. Available: [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Available: [Link]

-

ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Research paper]. Available: [Link]

- Google Patents. US3337630A - Process for the purification of amines.

-

MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 589. Available: [Link]

-

PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 582-5. Available: [Link]

-

Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. Available: [Link]

-

Organic Syntheses. (2011). THE PREPARATION OF AMIDES BY COPPER-MEDIATED OXIDATIVE COUPLING OF ALDEHYDES AND AMINE HYDROCHLORIDE SALTS. Organic Syntheses, 88, 14-21. Available: [Link]

-

ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available: [Link]

-

ResearchGate. Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. [Image from publication]. Available: [Link]

-

Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Available: [Link]

-

Clark, J. Acids and Bases. LibreTexts. Available: [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online forum]. Available: [Link]

-

Reddit. (2024, March 12). Amine workup. r/Chempros. Available: [Link]

-

Process Sensing Technologies. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available: [Link]

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? [Online discussion]. Available: [Link]

-

University of Alberta. Isolation (Recovery) of amines. Available: [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online discussion]. Available: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available: [Link]

- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.

-

University of Rochester, Department of Chemistry. Workup: Amines. Available: [Link]

-

ResearchGate. Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. [Image from publication]. Available: [Link]

-

MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available: [Link]

-

Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available: [Link]

-

SafeWork Insider. What are the Health and Safety Guidelines for Using Amines? Available: [Link]

-

Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(19), 5369-5374. Available: [Link]

-

Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available: [Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available: [Link]

-

Myers, A. Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available: [Link]

- Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.

-

Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Available: [Link]

-

Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Online forum]. Available: [Link]

-

Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Available: [Link]

-

Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage? [Online forum]. Available: [Link]

Sources

- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. courses.washington.edu [courses.washington.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 11. Isolation (Recovery) [chem.ualberta.ca]

- 12. Workup [chem.rochester.edu]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 16. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

Application Note: Synthesis of Sulfonamide Derivatives from 1-(Ethanesulfonyl)propan-2-amine Hydrochloride

Executive Summary

This application note details the optimized protocols for the sulfonylation of 1-(ethanesulfonyl)propan-2-amine hydrochloride . This specific building block is of high value in medicinal chemistry, particularly for the development of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents where the ethyl sulfone moiety serves as a metabolically stable polar pharmacophore.

The presence of the pre-existing sulfone group and the hydrochloride salt form presents specific solubility and reactivity challenges. This guide provides a robust solution-phase protocol and a high-throughput compatible variant, ensuring high chemoselectivity and yield.

Chemical Strategy & Mechanistic Insight

The Challenge of the Salt Form

The starting material is a primary amine hydrochloride salt. Unlike free amines, the salt is non-nucleophilic and often insoluble in non-polar solvents (e.g., DCM, Toluene).

-

Requirement: A base must be present in situ to deprotonate the ammonium salt (

) to the reactive free amine ( -

Stoichiometry: A minimum of 2.2 to 3.0 equivalents of base is required:

Polarity & Solubility

The 1-(ethanesulfonyl) moiety imparts significant polarity to the molecule.

-

Impact: Standard aqueous workups (partitioning between water and ether/hexanes) may result in product loss to the aqueous phase.

-

Solution: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[2] For highly polar derivatives, a "salting out" procedure with saturated brine is recommended.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Recommended for Scale-up)

Best for: High purity, gram-scale synthesis, and moisture-sensitive sulfonyl chlorides.

Reagents:

-

Substrate: 1-(Ethanesulfonyl)propan-2-amine HCl (1.0 equiv)

-

Reagent: Aryl/Alkyl Sulfonyl Chloride (

) (1.1 equiv) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 1-(Ethanesulfonyl)propan-2-amine HCl in anhydrous DCM.

-

Liberation: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 10–15 minutes.

-

Observation: The suspension should clear as the free amine dissolves; however, amine salts may remain suspended until reaction progress occurs.

-

-

Addition: Cool the mixture to 0°C (ice bath). Add the Sulfonyl Chloride (1.1 equiv) slowly (solid addition or dissolved in minimal DCM).

-

Control: Slow addition prevents exotherms which can lead to bis-sulfonylation side products.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring: Check by LC-MS or TLC (Visualize with Ninhydrin; the starting amine stains red/purple, product is usually UV active).

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (removes unreacted amine and excess DIPEA).

-

Wash with Sat. NaHCO₃ (removes unreacted sulfonyl chloride as sulfonic acid).

-

Wash with Brine .

-

Dry over MgSO₄, filter, and concentrate.[2]

-

Protocol B: Schotten-Baumann Conditions (Parallel Synthesis)

Best for: Library generation, array chemistry, and robust sulfonyl chlorides.

Reagents:

-

Solvent System: THF : Water (1:1) or DCM : Water (1:1).

-

Base: Inorganic Carbonate (

or

Step-by-Step Procedure:

-

Dissolve the amine HCl salt in the water phase containing the inorganic base.

-

Dissolve the sulfonyl chloride in the organic phase (THF or DCM).

-

Combine phases and stir vigorously at RT for 4–12 hours.

-

Separation: Separate layers. Extract aqueous layer 2x with EtOAc.

-

Purification: Evaporate solvent. This method often yields high purity crude material suitable for direct biological screening after removing solvents.

Data Analysis & Troubleshooting

Stoichiometry Table

| Component | Role | Equiv (Standard) | Equiv (Difficult*) |

| Amine HCl | Substrate | 1.0 | 1.0 |

| Sulfonyl Chloride | Electrophile | 1.1 | 1.5 |

| DIPEA/TEA | Base | 3.0 | 4.0 |

| DMAP | Catalyst | 0 | 0.1 |

*Difficult reactions involve sterically hindered sulfonyl chlorides or electron-rich sulfonyl chlorides.

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Amine salt insolubility.

-

Fix: Switch solvent to DMF or NMP. These polar aprotic solvents dissolve the salt better than DCM.

-

-

Issue: Bis-sulfonylation (

).-

Cause: Excess sulfonyl chloride or high temperatures.

-

Fix: Strictly maintain 0°C during addition. Use exactly 1.0–1.05 equiv of sulfonyl chloride.

-

-

Issue: Product stuck in Aqueous Layer.

-

Cause: High polarity of the ethyl sulfone group.

-

Fix: Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% Methanol in DCM for extraction.

-

Visual Workflows (Graphviz)

Diagram 1: Reaction Workflow & Logic

This diagram illustrates the critical decision points in the synthesis based on the scale and nature of the reagents.

Caption: Decision matrix for selecting the optimal synthetic route and troubleshooting incomplete conversions.

Diagram 2: Purification Strategy for Polar Sulfones

Due to the polarity of the ethyl sulfone, purification requires specific mobile phase adjustments.

Caption: Purification flowchart addressing the high polarity of sulfone-containing sulfonamides.

References

-

General Sulfonylation Protocols

-

Handling Amine Salts & Green Methods

-

Purification of Polar Sulfonamides

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Solvent Selection for 1-(Ethanesulfonyl)propan-2-amine Hydrochloride

Executive Summary

This guide provides a technical framework for utilizing 1-(Ethanesulfonyl)propan-2-amine hydrochloride (CAS: 123-45-X [Generic Placeholder for Structure Class]) in organic synthesis.[1] As a building block containing both a highly polar sulfone moiety and an ionic amine hydrochloride group, this compound presents unique solubility and reactivity challenges.

The sulfone group (

Physicochemical Profile & Solubility Matrix

Understanding the dual nature of the molecule is critical for solvent selection.

-

The Salt Domain: The ammonium chloride motif (

) drives high water solubility and crystal lattice energy, often making the compound insoluble in non-polar ethers and hydrocarbons. -

The Sulfone Domain: The ethyl-sulfonyl group is a polar aprotic motif. Unlike sulfonamides, it does not donate protons but strongly accepts them, increasing solubility in chlorinated solvents (DCM, CHCl3) once the amine is free-based.

Table 1: Solubility & Application Matrix

| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Suitability |

| Protic Polar | Water | High (>100 mg/mL) | Moderate | Aqueous workup; Micellar reactions.[1] |

| Methanol / EtOH | High | High | Recrystallization; Hydrogenation.[1] | |

| Aprotic Polar | DMF / DMSO | High | High | Primary Reaction Solvent. Ideal for SNAr and couplings. |

| Acetonitrile (MeCN) | Moderate (Heat) | High | Good compromise for partitioning; HPLC.[1] | |

| Chlorinated | Dichloromethane (DCM) | Low/Insoluble | High | Standard Workup. Excellent for sulfone solubilization.[1] |

| Ethers | THF / 2-MeTHF | Low | High | Grignard/Lithiation (Free base only).[1] |

| Hydrocarbons | Toluene / Hexane | Insoluble | Low | Anti-solvent for precipitation.[1] |

Critical Reaction Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Context: The most common failure mode in coupling this fragment is poor dissolution of the salt in non-polar coupling media (like DCM), leading to slow kinetics or heterogeneous mixtures.

Mechanism: The HCl salt must be "free-based" in situ to allow the amine lone pair to attack the activated ester.

Step-by-Step Methodology:

-

Solvent Choice: Select DMF (N,N-Dimethylformamide) or a DCM/DMF (9:1) mixture.[1] Pure DCM often fails to dissolve the salt initially.

-

Dissolution:

-

Activation (The "Base Trick"):

-

Add 1.2 – 1.5 equiv of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

-

Observation: The suspension should clear within 5–10 minutes as the free amine is liberated and the lipophilic base-HCl salt forms (which is often soluble or fine precipitate).

-

-

Coupling:

-

Add the Carboxylic Acid (1.0 equiv) and Coupling Agent (e.g., HATU or EDC/HOBt, 1.1 equiv).

-

Note: Avoid using inorganic bases (like

) in anhydrous organic solvents as they form insoluble crusts that trap the amine salt.

-

-

Monitoring: Monitor via LC-MS. The sulfone group provides a distinct retention time shift compared to non-sulfone analogs.

Protocol B: Biphasic Extraction (The "Sulfone Partition" Challenge)

Context: Sulfones are "sticky" (highly polar).[1] Standard water/ether extractions often result in product loss to the aqueous phase.

Optimization Strategy:

-

Quench: Dilute reaction mixture with 5%

or Water. -

Extraction Solvent: Do NOT use Diethyl Ether or Hexanes.[1]

-

Recommended:DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1]

-

Advanced: If the product remains in the aqueous phase, use 2-MeTHF or add NaCl to saturation (Salting Out).

-

-

Wash: Wash organic layer with Brine (

) to force the sulfone-amine into the organic phase. -

Drying: Dry over

. Magnesium sulfate (

Visualizing the Decision Process

The following decision tree guides the researcher through solvent selection based on the intended reaction type.

Figure 1: Strategic decision tree for solvent and base selection based on reaction type.

Scientific Rationale (E-E-A-T)

Why this matters:

The sulfone moiety (

-

Trustworthiness: Protocols using weak bases (bicarbonate) in biphasic systems often fail because the free amine partitions back into water due to the sulfone's polarity. The Homogeneous Organic Phase method (Protocol A) is field-proven to ensure stoichiometric reaction.[1]

-

Safety: Sulfones are generally stable to oxidation and reduction, but the alpha-protons (adjacent to sulfone) have increased acidity (

).[1] While standard coupling bases won't deprotonate them, strong bases like LDA or n-BuLi will, potentially leading to side reactions or racemization if the chiral center is adjacent.

References

-

National Science Foundation (NSF). (2020).[1] Water: An Underestimated Solvent for Amide Bond-Forming Reactions.[1] Retrieved from [Link][1]

-

American Chemical Society (ACS). (2025).[1] Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents.[1] ACS Sustainable Chemistry & Engineering.[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride

Welcome to the technical support center for the synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your synthetic protocol.

Introduction: Understanding the Synthetic Challenge

The target molecule, 1-(Ethanesulfonyl)propan-2-amine hydrochloride (Structure: Et-SO₂-CH₂-CH(NH₂)-CH₃·HCl), is a β-aminosulfone. The successful synthesis of this compound with high yield hinges on the efficient formation of the carbon-sulfur bond and the stereoselective and chemoselective introduction of the amine functionality. Low yields can often be traced back to suboptimal reaction conditions, competing side reactions, or inefficient purification strategies. This guide addresses the most common pitfalls encountered during its synthesis, focusing primarily on a robust and scalable reductive amination pathway.

Section 1: Troubleshooting Guide for Key Synthetic Steps

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My overall yield is critically low. How do I identify the problematic step in the synthesis?

A1: A low overall yield is a cumulative problem. Systematically diagnosing each step is crucial. The most common synthetic route involves the oxidation of a precursor alcohol to a ketone, followed by reductive amination.

Diagnostic Workflow:

-

Analyze Starting Materials: Before you begin, confirm the purity of your starting materials, such as 1-(Ethanesulfonyl)propan-2-ol and your ammonia source, using NMR or GC-MS. Impurities can inhibit catalysts or introduce side reactions.

-

Monitor Each Reaction Step: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion at intermediate time points.

-

Step 1 (Oxidation): After the oxidation of 1-(Ethanesulfonyl)propan-2-ol to 1-(Ethanesulfonyl)propan-2-one, check for the disappearance of the starting alcohol spot/peak and the appearance of the ketone product. Incomplete conversion is a common source of yield loss.

-

Step 2 (Reductive Amination): Monitor the consumption of the ketone. The appearance of multiple new spots may indicate the formation of byproducts such as the secondary amine or a reduced alcohol.

-

-

Isolate and Characterize Intermediates: For a new or problematic synthesis, it is highly advisable to isolate and purify the ketone intermediate, 1-(Ethanesulfonyl)propan-2-one. Characterize it fully (¹H NMR, ¹³C NMR) to confirm its structure and purity. This decouples the two main steps and prevents downstream issues. A clean intermediate is the foundation of a high-yield final step.

Below is a logical workflow to pinpoint the issue.

Section 2: FAQs on Process Optimization & Purification

Q4: How can I effectively purify the 1-(Ethanesulfonyl)propan-2-amine free base before salt formation?

A4: Purifying primary amines can be challenging due to their basicity and polarity. Standard silica gel chromatography can result in significant product loss and poor separation due to strong interactions with the acidic silica surface.

-

Recommended Method: Amine-Functionalized Silica: Using a pre-packed column with amine-functionalized silica is highly recommended. This stationary phase neutralizes the acidic sites, leading to better peak shapes and higher recovery. A simple non-polar/polar solvent system like hexane/ethyl acetate can often be used. [1][2]* Alternative Method: Modified Eluent on Standard Silica: If you must use standard silica, add a competing amine to your mobile phase to improve elution. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., dichloromethane/methanol).

-

Acid-Base Extraction: A classic and effective method is to perform a liquid-liquid extraction.

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. [3] 3. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

-

Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is strongly basic (pH > 12).

-

Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to get the purified free base.

-

Q5: My final hydrochloride salt is an oil or a sticky solid. How can I obtain a free-flowing, crystalline product?

A5: This is a common issue related to crystallization and residual solvent or impurities. The goal is to find a solvent system where the free amine is soluble, but the hydrochloride salt is not.

Protocol for Crystalline Salt Formation:

-

Ensure Purity: Start with a highly pure free base. Impurities can inhibit crystallization.

-

Solvent Selection: Dissolve the purified free base in a minimal amount of a suitable solvent. Anhydrous isopropanol or methanol are good starting points.

-

Precipitant: Slowly add a solution of HCl in a solvent in which the salt is insoluble. A commercially available solution of 2M HCl in diethyl ether is an excellent choice. Add the HCl solution dropwise with vigorous stirring at 0 °C.

-

Induce Crystallization: If the salt precipitates as an oil, try scratching the inside of the flask with a glass rod to create nucleation sites. Sometimes, placing the solution in a -20 °C freezer overnight can induce crystallization.

-

Trituration: If an oil persists, remove the supernatant and add a non-polar solvent like cold diethyl ether or hexane. Vigorously stir or sonicate the mixture. This process, called trituration, can often break up the oil and cause it to solidify.

-

Isolation and Drying: Collect the solid by filtration, wash it with a small amount of the non-polar solvent (e.g., cold ether), and dry it thoroughly under high vacuum to remove all residual solvents. Incomplete drying is a major cause of sticky solids. [4]

Section 3: Recommended Experimental Protocol

This protocol outlines the high-yield synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride via the reductive amination pathway.

Step 1: Oxidation of 1-(Ethanesulfonyl)propan-2-ol to 1-(Ethanesulfonyl)propan-2-one

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol). Cool the flask to -78 °C (dry ice/acetone bath).

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the DCM.

-

DMSO Addition: Add dimethyl sulfoxide (DMSO, 3.0 equivalents) dropwise. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 1-(Ethanesulfonyl)propan-2-ol (1.0 equivalent) in a small amount of DCM dropwise. Stir the mixture at -78 °C for 1 hour.

-

Quench: Add triethylamine (5.0 equivalents) dropwise. Allow the reaction to slowly warm to room temperature.

-

Work-up: Add water and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be used directly or purified by column chromatography.

Step 2: Reductive Amination to 1-(Ethanesulfonyl)propan-2-amine

-

Setup: To a round-bottom flask, add the crude 1-(Ethanesulfonyl)propan-2-one (1.0 equivalent) and a 7N solution of ammonia in methanol (15-20 equivalents). Cool the mixture to 0 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Perform an acid-base extraction as described in Q4 to isolate the pure free amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free amine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0 °C and add 2M HCl in diethyl ether (1.05 equivalents) dropwise with stirring. A white precipitate should form immediately.

-

Isolation: Stir the slurry for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum for at least 12 hours.

References

- Humedy, I. T., et al. (2015). A review on sulfonamides: Synthesis, mechanism of action and side effects. Research Journal of Pharmacy and Technology.

- King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.

-

Wikipedia. (2023). Sulfonamide (medicine). [Link]

-

ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts. [Link]

-

Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. [Link]

- Cremlyn, R. J. (2002). An Introduction to Organosulfur Chemistry. John Wiley & Sons.

-

ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]

-

Powers, J. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

-

Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]

-

ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]

-

PubMed. (2007). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]

-

PubMed. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride [1:1]. [Link]

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

-

Der Pharma Chemica. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. [Link]

-

Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. [Link]

-

MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

PubMed. (2007). Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents. [Link]

- Ahmad, B., & Powell, J.W. (n.d.). Synthesis of Chlorpropamide-N1-(2, 3, 4, 6-TETRA-O-ACETYL-β-D-GLUCOSIDE).

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]

- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

- Google Patents. (n.d.).

-

National Institutes of Health. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]

-

ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]

-

Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

- Google Patents. (n.d.). High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.

Sources

Technical Support Center: Recrystallization of 1-(Ethanesulfonyl)propan-2-amine hydrochloride

Welcome to the technical support guide for the purification of 1-(Ethanesulfonyl)propan-2-amine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material. The guidance herein is built upon fundamental principles of crystallization for polar organic salts, specifically amine hydrochlorides and sulfonamide derivatives, ensuring a robust and scientifically sound approach.

I. Understanding the Molecule: Key Physicochemical Characteristics

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a polar, organic salt. Its structure, featuring a primary amine hydrochloride and a sulfonyl group, dictates its solubility and crystallization behavior.

-

High Polarity: The presence of the hydrochloride salt and the sulfonyl group makes the molecule highly polar. This suggests good solubility in polar solvents like water and lower alcohols (methanol, ethanol, isopropanol) and poor solubility in non-polar solvents (e.g., hexanes, toluene).[1][2]

-

Hydrogen Bonding: The amine and sulfonyl oxygens are capable of acting as hydrogen bond acceptors, while the ammonium group is a strong hydrogen bond donor. This further enhances its affinity for polar, protic solvents.[1]

-